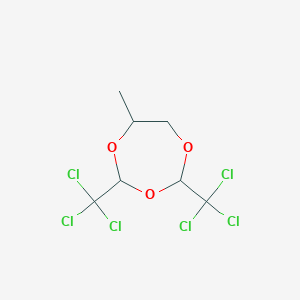
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane is a chemical compound known for its unique structure and properties This compound features a trioxepane ring, which is a seven-membered ring containing three oxygen atoms
Vorbereitungsmethoden
The synthesis of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane typically involves the condensation of p-cresotic acid and chloral hydrate in the presence of concentrated sulfuric acid . This reaction yields the desired compound through a series of steps that include the formation of intermediate products and subsequent cyclization.
Analyse Chemischer Reaktionen
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups into less chlorinated derivatives.
Substitution: The trichloromethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloromethyl groups into other molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane involves its interaction with various molecular targets. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological research to study and manipulate molecular pathways.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane can be compared with other similar compounds, such as:
6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine: This compound has a similar structure but features a benzodioxine ring instead of a trioxepane ring.
6-Methyl-2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-8-amine:
The uniqueness of this compound lies in its trioxepane ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
63978-64-3 |
|---|---|
Molekularformel |
C7H8Cl6O3 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
6-methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane |
InChI |
InChI=1S/C7H8Cl6O3/c1-3-2-14-4(6(8,9)10)16-5(15-3)7(11,12)13/h3-5H,2H2,1H3 |
InChI-Schlüssel |
YCVQMQUVPRRJEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


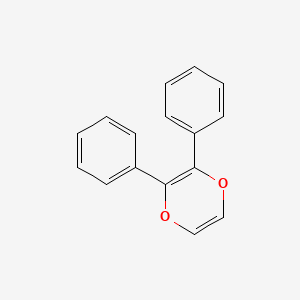
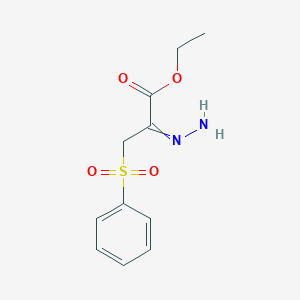
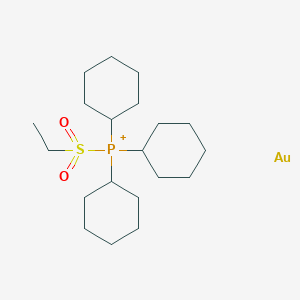

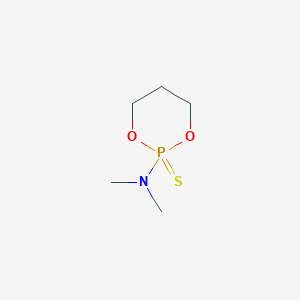

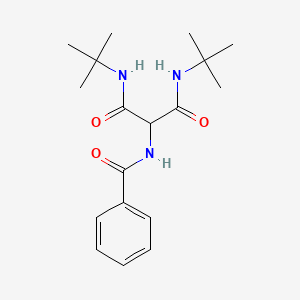
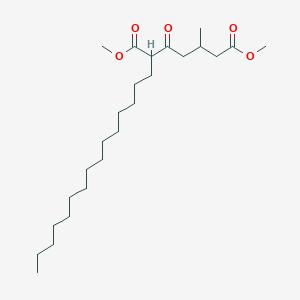

![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
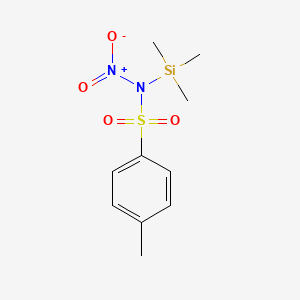
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
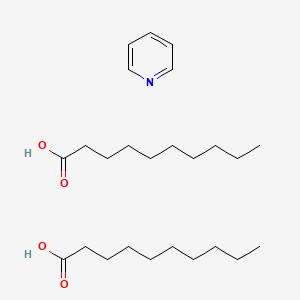
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
